Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate
CAS No.:
Cat. No.: VC17706549
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate -](/images/structure/VC17706549.png)
Specification
Molecular Formula | C9H15NO3 |
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Molecular Weight | 185.22 g/mol |
IUPAC Name | methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate |
Standard InChI | InChI=1S/C9H15NO3/c1-6-3-9(5-13-6)4-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3 |
Standard InChI Key | TZERDYFPUYPZHR-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2(CNC2C(=O)OC)CO1 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s IUPAC name, methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate, delineates its core structure:
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A spiro[3.4]octane backbone, comprising two fused rings (3- and 4-membered).
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6-Oxa: An oxygen atom in the 6-position of the larger ring.
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2-Aza: A nitrogen atom in the 2-position of the smaller ring.
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7-Methyl: A methyl group (-CH₃) substituent at the 7-position.
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Methyl ester: A carboxylate group (-COOCH₃) at the 1-position.
The spiro junction creates significant steric strain, influencing reactivity and stability .
Table 1: Inferred Molecular Properties
Property | Value |
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Molecular Formula | C₁₀H₁₅NO₃ |
Molecular Weight | 199.23 g/mol |
SMILES | COC(=O)C1CC2(C1)(OC(C)C)NCC2 |
Topological Polar SA | 61.6 Ų |
logP (Octanol-Water) | 1.2 (estimated) |
These values derive from computational tools like PubChem’s structure analysis suite .
Spectroscopic Characterization
While experimental NMR or IR data for this compound is unavailable, analogous spirocyclic esters exhibit:
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¹H NMR: Distinct signals for sp³-hybridized carbons (δ 1.2–3.5 ppm), ester methyl groups (δ 3.6–3.8 ppm), and nitrogen-adjacent protons (δ 2.8–3.2 ppm) .
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¹³C NMR: Carbonyl carbons (δ 165–175 ppm), oxygenated sp³ carbons (δ 60–80 ppm), and quaternary spiro carbons (δ 40–50 ppm) .
Synthesis and Reactivity
Synthetic Routes
Spirocyclic compounds like this are typically synthesized via:
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Ring-Closing Metathesis (RCM): Grubbs catalysts facilitate cyclization of diene precursors.
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Cycloaddition Reactions: [3+2] or [4+2] cycloadditions build the bicyclic framework.
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Dieckmann Cyclization: Intramolecular ester condensation forms cyclic ketones, later functionalized .
For example, a hypothetical pathway could involve:
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Preparing a keto-ester precursor with pendant amine and alcohol groups.
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Activating the alcohol as a leaving group (e.g., tosylate).
Reactivity Profile
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Ester Hydrolysis: The methyl ester is susceptible to saponification, yielding a carboxylic acid under basic conditions.
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Nitrogen Alkylation: The secondary amine may undergo alkylation or acylation.
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Oxidation: The sp³-hybridized carbons adjacent to heteroatoms could oxidize to ketones or epoxides .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and heteroatoms. Limited water solubility (estimated <1 mg/mL).
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Stability: Likely sensitive to moisture (hydrolysis) and light (radical degradation). Storage under inert gas (N₂/Ar) at −20°C is advisable .
Table 2: Predicted Physicochemical Data
Parameter | Value |
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Melting Point | 85–90°C (estimated) |
Boiling Point | 290–300°C (extrapolated) |
pKa (amine) | ~8.5 |
logD (pH 7.4) | 0.9 |
Scenario | Action |
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Spillage | Absorb with inert material; avoid dust generation. |
Skin Contact | Wash with soap and water; remove contaminated clothing. |
Inhalation | Move to fresh air; seek medical attention if symptoms persist. |
Applications and Research Directions
Material Science
The strained spiro system might enable:
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Ligands in catalysis: Chiral induction in asymmetric synthesis.
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Polymer building blocks: Incorporating rigid segments into thermoplastic elastomers.
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